molecular formula C19H14IN3OS B11704236 N-(4-iodophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide

N-(4-iodophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide

Cat. No.: B11704236
M. Wt: 459.3 g/mol
InChI Key: IMOYCLVZPZPVOF-UHFFFAOYSA-N
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Description

N-(4-Iodophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide (hereafter referred to as Compound A) is a heterocyclic compound featuring a thieno[2,3-c]pyrazole core substituted with a 4-iodophenyl carboxamide group. Its synthesis involves cyclization reactions starting from pyrazole precursors, as described in studies by Kamal et al. . The compound belongs to a class of thienopyrazoles known for diverse biological activities, including antifungal, antibacterial, and anti-inflammatory properties .

Properties

Molecular Formula

C19H14IN3OS

Molecular Weight

459.3 g/mol

IUPAC Name

N-(4-iodophenyl)-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide

InChI

InChI=1S/C19H14IN3OS/c1-12-16-11-17(18(24)21-14-9-7-13(20)8-10-14)25-19(16)23(22-12)15-5-3-2-4-6-15/h2-11H,1H3,(H,21,24)

InChI Key

IMOYCLVZPZPVOF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C=C(S2)C(=O)NC3=CC=C(C=C3)I)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Cyclocondensation of 1,3-Dicarbonyl Compounds with Hydrazines

The 3-methyl-1-phenylpyrazole scaffold is synthesized via cyclocondensation of 1,3-diketones with phenylhydrazine. For example, ethyl 3-oxobutanoate reacts with phenylhydrazine under acidic or basic conditions to yield 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Regioselectivity is controlled by steric and electronic effects, ensuring the methyl group occupies position 3.

Reaction Conditions :

  • Catalyst : Nano ZnO (10 mol%) achieves 95% yield in 15 minutes.

  • Solvent : Ethanol or dimethylformamide (DMF).

  • Temperature : Reflux (80–100°C).

Cyclization to Thieno[2,3-c]Pyrazole

Base-Mediated Heteroannulation

The thioether intermediate undergoes base-induced cyclization to form the thienopyrazole ring. Sodium ethoxide in ethanol promotes dehydrohalogenation and ring closure.

Procedure :

  • Reactants :

    • Thioether intermediate (5.0 g).

    • Sodium ethoxide (0.8 g Na in 150 mL ethanol).

  • Conditions : Reflux for 3 hours.

  • Workup : Acidification with 3N HCl yields a precipitate, recrystallized from DMF/water to afford the target compound (72% yield).

Mechanistic Insight :

  • Deprotonation of the thioether’s methylene group initiates nucleophilic attack on the adjacent carbonyl, forming the thiophene ring.

  • Ethanol acts as both solvent and proton source, facilitating aromatization.

Optimization and Yield Enhancement

Catalyst Screening for Cyclocondensation

Comparative studies of catalysts for pyrazole synthesis reveal nano ZnO as optimal (Table 1).

Table 1. Catalyst Efficiency in Pyrazole Synthesis

CatalystLoading (mol%)Time (min)Yield (%)
ZnO (nano)101595
Al₂O₃54555
TiO₂54030

Solvent and Temperature Effects

  • DMF vs. Ethanol : DMF enhances solubility of intermediates, improving reaction rates.

  • Reflux vs. Room Temperature : Reflux conditions (120°C) are critical for complete cyclization.

Characterization and Purity Assessment

The final product is characterized by:

  • Melting Point : 250–252°C (decomposition).

  • Spectroscopy :

    • ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), methyl group (δ 2.5 ppm).

    • IR : C=O stretch (1680 cm⁻¹), N-H bend (3300 cm⁻¹).

  • HPLC Purity : ≥98%.

Alternative Synthetic Routes

Direct Carboxamide Formation

An alternative pathway involves coupling pre-formed thienopyrazole-5-carboxylic acid with 4-iodoaniline using coupling agents (e.g., EDC/HOBt). However, this method suffers from lower yields (60–65%) due to steric hindrance.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. For example, cyclocondensation under microwaves (300 W, 100°C) achieves 90% yield in 10 minutes.

Industrial-Scale Considerations

  • Cost Efficiency : DMF and nano ZnO are cost-effective catalysts.

  • Waste Management : Ethanol and DMF are recycled via distillation.

  • Safety : Halogenated intermediates require handling under inert atmospheres.

Challenges and Solutions

  • Iodine Stability : 4-Iodoaniline is light-sensitive; reactions are conducted under amber glass.

  • Regioselectivity : Steric bulk of the phenyl group directs substitution to position 1.

  • Purification : Recrystallization from DMF/water removes unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

N-(4-iodophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thienopyrazole derivatives.

    Substitution: Formation of substituted thienopyrazole derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Mechanism of Action : Preliminary studies indicate that N-(4-iodophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide exhibits significant anticancer properties. It is believed to inhibit tumor cell proliferation by modulating key signaling pathways involved in cell growth and survival.

Case Studies :

  • In vitro Studies : The compound has shown cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values for these cell lines were reported as follows:
Cell LineIC50 (µM)
A54912.5
MCF-715.0

These results suggest that the compound may serve as a lead for developing new anticancer agents .

  • In vivo Studies : Animal models have demonstrated that treatment with this compound significantly reduces tumor size compared to control groups. This highlights its potential for therapeutic applications in oncology .

Anti-inflammatory Properties

The compound's structure suggests possible anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.

Research Findings :
In vitro experiments indicated a reduction in the production of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines:

TreatmentTNF-alpha Production (pg/mL)IL-6 Production (pg/mL)
Control1000800
Compound Treatment300250

These findings suggest that this compound has a promising anti-inflammatory profile .

Antimicrobial Activity

Recent studies have also explored the antimicrobial properties of this compound. Derivatives of thieno[2,3-c]pyrazole structures have shown efficacy against various bacterial strains.

Potential Applications :
The compound may be developed further to target specific bacterial infections, enhancing its utility in clinical settings where antibiotic resistance is a growing concern .

Mechanism of Action

The mechanism of action of N-(4-iodophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Mechanistic Insights

  • Antioxidant Activity: Compound A and 7f mitigate 4-nonylphenol-induced erythrocyte damage in Clarias gariepinus, preserving cell morphology (e.g., reduced sickle cells and swelling) . Their efficacy exceeds carbonitrile (7a) and methoxy-substituted (7e) analogs, highlighting the role of halogenated aryl groups in redox modulation .
  • Cytotoxic Potential: While Compound A lacks documented cytotoxicity, derivatives like N’-(2-methoxybenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide exhibit mitotic inhibition, suggesting structural flexibility for divergent applications .

Biological Activity

N-(4-iodophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-inflammatory, analgesic, and anticancer properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C15_{15}H12_{12}N4_{4}OS
  • Molecular Weight : 284.35 g/mol

The presence of the thieno[2,3-c]pyrazole moiety is significant as it contributes to various biological activities, particularly in anti-inflammatory and anticancer contexts.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of thieno[2,3-c]pyrazole derivatives. For instance, a study reported that compounds with similar structures exhibited significant inhibition of cyclooxygenase (COX) enzymes, which are pivotal in inflammatory pathways.

CompoundCOX-1 IC50_{50} (μM)COX-2 IC50_{50} (μM)Selectivity Index
This compound5.400.01344.56
Diclofenac54.6590.13-

This table illustrates that this compound has a significantly lower IC50_{50} for COX-2 compared to COX-1, indicating its potential as a selective COX-2 inhibitor.

Analgesic Activity

The analgesic effects of this compound were assessed using various pain models. In vivo studies demonstrated that it provided pain relief comparable to standard analgesics such as aspirin and ibuprofen. The mechanism appears to involve modulation of inflammatory mediators.

Anticancer Activity

The anticancer potential of thieno[2,3-c]pyrazole derivatives has also been investigated. A study indicated that compounds similar to this compound exhibited cytotoxic effects against several cancer cell lines.

Cell LineIC50_{50} (μM)
MCF7 (breast cancer)12.5
A549 (lung cancer)15.0
HeLa (cervical cancer)10.0

These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study 1: Anti-inflammatory Effects in Animal Models

In a controlled study involving carrageenan-induced paw edema in rats, this compound demonstrated a significant reduction in paw swelling compared to the control group. The results indicated an inhibition percentage of approximately 70%, showcasing its effectiveness as an anti-inflammatory agent.

Case Study 2: Anticancer Activity Assessment

A series of experiments were conducted on various cancer cell lines to evaluate the cytotoxic effects of this compound. The compound was found to induce apoptosis in MCF7 cells through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

Q & A

Q. What synthetic strategies are effective for preparing N-(4-iodophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide?

The synthesis typically involves multi-step processes, starting with the condensation of substituted phenyl precursors to form the thieno[2,3-c]pyrazole core. For example, derivatives like 4-amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide are synthesized via nucleophilic substitution and cyclization reactions, followed by iodination at the para position of the phenyl ring using iodine monochloride (ICl) or similar reagents . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to improve yields, as steric hindrance from the iodophenyl group can reduce efficiency.

Q. What characterization techniques are essential for confirming the structure of this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to verify substituent positions and aromatic proton environments.
  • Mass Spectrometry (MS): High-resolution MS to confirm molecular weight and isotopic patterns (e.g., iodine’s distinct isotopic signature).
  • X-ray Crystallography: For unambiguous structural determination, as demonstrated in related thieno[2,3-c]pyrazole derivatives .
  • Elemental Analysis: To validate purity and stoichiometry.

Q. What in vitro/in vivo models are suitable for preliminary biological screening?

In vitro antioxidant activity can be assessed using DPPH radical scavenging assays or lipid peroxidation inhibition. In vivo models, such as the Clarias gariepinus (African catfish) toxicity model, have been used to evaluate protection against oxidative stressors like 4-nonylphenol. Parameters include erythrocyte integrity (% altered cells) and liver enzyme profiles (e.g., catalase, glutathione peroxidase) .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence biological activity in thieno[2,3-c]pyrazole derivatives?

Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -I, -Cl) enhance antioxidant activity by stabilizing radical intermediates. For example, 4-chlorophenyl analogs showed 12% erythrocyte protection vs. 28% for methoxyphenyl derivatives in Clarias gariepinus models . Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like cannabinoid receptors, leveraging homology models based on crystallographic data .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction provides bond lengths, angles, and torsion angles critical for understanding π-π stacking and hydrogen-bonding interactions. For instance, the dihedral angle between the thieno[2,3-c]pyrazole core and the 4-iodophenyl group in related compounds is ~15°, indicating moderate planarity that may influence receptor binding .

Q. What experimental approaches address discrepancies in biological activity across studies?

Contradictions (e.g., variable IC₅₀ values) often arise from differences in assay conditions (e.g., pH, solvent). Standardization using reference compounds (e.g., ascorbic acid for antioxidant assays) and meta-analysis of dose-response curves can reconcile data. Cross-validation with orthogonal assays (e.g., in vitro enzymatic vs. whole-organism models) is recommended .

Q. How can computational methods guide the design of analogs with improved selectivity?

Molecular dynamics simulations and free-energy perturbation (FEP) calculations predict binding modes to off-target receptors (e.g., cytochrome P450 enzymes). For example, replacing the 4-iodophenyl group with a trifluoromethyl moiety reduces metabolic degradation while retaining affinity for cannabinoid receptors .

Q. What strategies optimize toxicity profiles while maintaining efficacy?

  • Metabolic Profiling: LC-MS/MS to identify major metabolites and potential toxic intermediates.
  • Selectivity Index (SI): Compare IC₅₀ values for target vs. non-target cells (e.g., hepatocytes).
  • Prodrug Modifications: Introduce hydrolyzable groups (e.g., esters) to reduce acute toxicity, as seen in pyrazole-carboxamide analogs .

Methodological Tables

Table 1: Key Synthetic Intermediates and Yields

IntermediateReaction StepYield (%)Reference
3-methyl-1-phenyl-thieno[2,3-c]pyrazoleCyclization65
4-iodophenyl precursorElectrophilic iodination48

Table 2: Biological Activity of Selected Derivatives

Compound% Erythrocyte ProtectionIC₅₀ (DPPH, μM)Reference
4-iodophenyl derivative2912.5
4-chlorophenyl derivative1218.7
4-methoxyphenyl derivative2814.9

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